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Executive Summary
Prax-562 (also known as Relutrigine) is a first-in-class, potent, and selective small molecule

inhibitor of persistent sodium current (INa) developed for the treatment of developmental and

epileptic encephalopathies (DEEs).[1][2][3] Preclinical data have demonstrated its robust

anticonvulsant activity across a range of in vitro and in vivo models. Notably, Prax-562 exhibits

a significantly improved therapeutic window compared to standard-of-care sodium channel

blockers, such as carbamazepine and lamotrigine, which is attributed to its preferential

inhibition of persistent INa over peak INa.[4][5] This selectivity for the pathological, disease-

state hyperexcitability of sodium channels suggests the potential for enhanced efficacy and

improved tolerability in clinical settings.[2][6][7]

Mechanism of Action: Preferential Inhibition of
Persistent Sodium Current
Voltage-gated sodium channels (NaV) are crucial for the initiation and propagation of action

potentials in neurons.[5] Gain-of-function mutations in genes encoding these channels, such as

SCN2A and SCN8A, can lead to an increase in persistent sodium current, a subthreshold

depolarizing current that contributes to neuronal hyperexcitability and the generation of

seizures.[8]
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Prax-562 is designed to preferentially target this persistent INa.[1] This selective mechanism of

action aims to normalize neuronal firing in pathological states without significantly affecting

normal physiological activity, which is largely dependent on the peak sodium current.[4]

In Vitro Pharmacology
Potency and Selectivity
Patch-clamp electrophysiology studies in HEK-293 cells expressing various human sodium

channel isoforms have quantified the inhibitory activity of Prax-562. The data consistently show

a high potency for persistent INa and a significant preference for persistent over peak current

inhibition compared to other anti-seizure medications.[4]
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Compound Target IC50 (nM)

Selectivity
(Peak IC50 /
Persistent
IC50)

Reference

Prax-562
hNaV1.6

Persistent INa
141 >60x [4][5]

hNaV1.6-

N1768D

Persistent INa

75 - [4]

hNaV1.6 Peak

INa (Tonic Block)
>8,460 - [4]

hNaV1.6 Peak

INa (Use-

Dependent

Block, 10 Hz)

271 - [4]

hNaV1.1

Persistent INa
109 ~173x [4]

hNaV1.2

Persistent INa
172 ~80x [4]

hNaV1.5

Persistent INa
172 >174x [4]

Carbamazepine
hNaV1.6

Persistent INa
77,500 ~30x [4]

Lamotrigine
hNaV1.6

Persistent INa
- - [4]

Table 1: In Vitro Inhibitory Activity of Prax-562 and Comparator Drugs.

Neuronal Excitability
In mouse brain slice preparations, Prax-562 demonstrated a reduction in evoked action

potential firing in hippocampal CA1 neurons. Importantly, this was achieved with minimal effect
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on the action potential amplitude, further supporting its limited inhibition of peak INa. In

contrast, carbamazepine produced a more pronounced reduction in both neuronal firing and

action potential amplitude at equivalent effective concentrations.[4]

Experimental Protocol: Whole-Cell Patch Clamp
Analysis

Cell Lines: HEK-293 cells stably expressing human NaV isoforms (e.g., hNaV1.1, hNaV1.2,

hNaV1.5, hNaV1.6) or specific disease-associated variants (e.g., hNaV1.6-N1768D) were

used.[4][5]

Recording: Whole-cell patch-clamp recordings were performed using an automated

electrophysiology platform (e.g., PatchXpress).[4]

Voltage Protocols:

Persistent INa: Cells were held at a membrane potential of -120 mV and depolarized for

200 ms to measure persistent current.[5]

Tonic Block (Peak INa): Peak current was measured with stimuli applied at a low

frequency (e.g., 0.2 Hz) from a holding potential of -120 mV.[5]

Use-Dependent Block (Peak INa): A train of short voltage steps at a higher frequency

(e.g., 10 Hz) was used to assess the block of peak current during periods of simulated

high neuronal activity.[4][5]

Data Analysis: Concentration-response curves were generated to calculate the half-maximal

inhibitory concentration (IC50) for each compound.[4]
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Prax-562 Mechanism of Action
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Caption: Prax-562's preferential inhibition of persistent sodium current.

In Vivo Pharmacology
Anticonvulsant Efficacy in Acute Seizure Models
Prax-562 has demonstrated robust anticonvulsant activity in the maximal electroshock seizure

(MES) model in mice, a standard preclinical test with good predictive validity for clinical efficacy

against generalized tonic-clonic seizures.[4]

Tolerability and Protective Index
Tolerability was assessed by measuring spontaneous locomotor activity (sLMA). Prax-562
exhibited a significantly wider protective index (PI) compared to carbamazepine and

lamotrigine, indicating a better separation between efficacious and adverse effect dose levels.

[4][5]
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Compound
MES ED50
(mg/kg)

sLMA TD50
(mg/kg)

Protective
Index (PI)

Reference

Prax-562 2 44 ~16 [9]

Carbamazepine 37.6 - ~5.5 [4][5]

Lamotrigine 26.5 - ~5.5 [4][5]

Table 2: In Vivo Efficacy, Tolerability, and Protective Index in Mice.

Efficacy in Genetic Models of Developmental and
Epileptic Encephalopathies (DEEs)
Prax-562 has shown significant anticonvulsant effects in multiple genetic mouse models of

DEEs, highlighting its potential for broad applicability in these disorders.

SCN2A and SCN8A Models: Prax-562 provided complete protection from spontaneous

seizures in Scn2aQ54 mice and from audiogenic-induced seizures in Scn8aN1768D/+ mice

at a dose of 10 mg/kg.[9]

Non-NaV DEE Models: Prax-562 also demonstrated anticonvulsant activity in models with

mutations in non-sodium channel genes. It significantly delayed the onset of

pentylenetetrazol (PTZ)-induced seizures in Kcnq2K556E/+ and Kcnc1R320H/+ mouse

models.[9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/35037706/
https://praxismedicines.com/wp-content/uploads/2023/09/IEC2023_562-In-Vivo_Final_QRcode.pdf
https://aesnet.org/abstractslisting/prax-562--a-novel-sodium-channel-inhibitor-with-greater-potency-and-selectivity-for-persistent-sodium-current-compared-to-standard-of-care
https://praxismedicines.com/wp-content/uploads/2023/09/IEC2023_562-In-Vivo_Final_QRcode.pdf
https://aesnet.org/abstractslisting/prax-562--a-novel-sodium-channel-inhibitor-with-greater-potency-and-selectivity-for-persistent-sodium-current-compared-to-standard-of-care
https://www.benchchem.com/product/b10856333?utm_src=pdf-body
https://www.benchchem.com/product/b10856333?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/35037706/
https://www.benchchem.com/product/b10856333?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/35037706/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vivo Experimental Workflow

Efficacy Models

Tolerability Model
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Caption: Workflow for in vivo preclinical evaluation of Prax-562.

Experimental Protocols
Maximal Electroshock Seizure (MES) Model:

Animals: Wild-type male CD-1 mice.

Administration: Prax-562 or vehicle administered by oral gavage 30 minutes prior to the

stimulus.
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Stimulation: A transauricular electroshock (50 mA, 50 Hz, 0.8 s duration, 10 ms square

pulse width) was delivered.

Endpoint: The presence or absence of a tonic hindlimb extension seizure was recorded.

Protection is defined as the abolition of the tonic hindlimb extension.

Spontaneous Locomotor Activity (sLMA):

Animals: Outbred CD-1 mice.[9]

Administration: Various doses of Prax-562 (e.g., 10-40 mg/kg) were administered.[9]

Measurement: Spontaneous locomotor activity was measured to assess tolerability. A

significant reduction in activity is considered an adverse effect.[9]

Endpoint: The dose that reduces sLMA by 50% (TD50) was calculated.[4]

DEE Mouse Models:

Scn2aQ54 (Spontaneous Seizures): Anticonvulsant activity was evaluated by comparing

the number of spontaneous seizures during a 30-minute pre-treatment period with the

number occurring during a 30-minute post-treatment period.

Scn8aN1768D/+ (Audiogenic Seizures): Mice were treated with Prax-562 or vehicle by

oral gavage 60 minutes prior to an acoustic stimulus (15 kHz). The presence or absence

of a seizure was observed.

Kcnq2K556E/+ and Kcnc1R320H/+ (PTZ-induced Seizures): Mice were pre-treated with

Prax-562 (10 mg/kg) or vehicle 60 minutes prior to the administration of PTZ (100 mg/kg,

s.c.). The latency to the first tonic-clonic seizure with hindlimb extension was measured

over a 40-minute observation period.

Conclusion
The preclinical pharmacology of Prax-562 demonstrates a compelling profile for a novel anti-

seizure medication. Its high potency and preferential inhibition of persistent sodium current

translate to robust anticonvulsant efficacy across multiple seizure models, including those

relevant to severe developmental and epileptic encephalopathies. The significantly improved
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protective index compared to standard-of-care sodium channel blockers suggests a wider

therapeutic window, which may lead to better tolerability and the potential for improved clinical

outcomes in patients with difficult-to-treat epilepsies.[4][5] These promising preclinical data

have supported the advancement of Prax-562 into clinical development.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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